1,3-bis(4-fluorophenyl)thiourea
Overview
Description
N,N’-Bis(4-fluorophenyl)thiourea is an organic compound with the chemical formula C13H10F2N2S. It belongs to the class of thiourea derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two 4-fluorophenyl groups attached to a central thiourea moiety.
Mechanism of Action
Target of Action
1,3-bis(4-fluorophenyl)thiourea is a derivative of thiourea, which has been shown to have diverse biological applications Thiourea derivatives are known to exhibit antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties , suggesting a wide range of potential targets.
Mode of Action
Thiourea derivatives are known to be highly effective in metal complexes due to the presence of nitrogen atoms, as well as lone pairs on sulfur and oxygen atoms, which serve as ligating centers and coordinate with a wide range of metal centers to produce stable metal complexes . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Given the diverse biological applications of thiourea derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
A derivative of thiourea, 1,3-bis(3,4-dichlorophenyl)thiourea, has been shown to demonstrate strong antioxidant activity . This suggests that this compound may have similar effects.
Action Environment
It is known that the compound should be stored in a dry room temperature environment , suggesting that moisture and temperature may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-fluorophenyl)thiourea typically involves the reaction of 4-fluoroaniline with thiophosgene. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with another molecule of 4-fluoroaniline to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(4-fluorophenyl)thiourea are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(4-fluorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted phenylthioureas depending on the nucleophile used.
Scientific Research Applications
N,N’-Bis(4-fluorophenyl)thiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(4-chlorophenyl)thiourea: Similar structure but with chlorine atoms instead of fluorine.
N,N’-Bis(4-bromophenyl)thiourea: Contains bromine atoms in place of fluorine.
N,N’-Bis(4-methylphenyl)thiourea: Features methyl groups instead of fluorine.
Uniqueness
N,N’-Bis(4-fluorophenyl)thiourea is unique due to the presence of fluorine atoms, which impart distinct electronic properties and influence its reactivity and binding interactions. The fluorine atoms enhance the compound’s stability and increase its lipophilicity, making it more effective in certain biological and industrial applications .
Properties
IUPAC Name |
1,3-bis(4-fluorophenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2S/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQABJUAAUNSEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385099 | |
Record name | N,N'-Bis(4-fluorophenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404-52-4 | |
Record name | N,N'-Bis(4-fluorophenyl)thiourea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403052 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-Bis(4-fluorophenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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